2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is an organic compound characterized by a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane typically involves the bromination of 3-ethylphenyl followed by the formation of the dioxolane ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The formation of the 1,3-dioxolane ring involves the reaction of the brominated intermediate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically conducted under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the dioxolane ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-5-methylphenyl)-1,3-dioxolane: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Bromo-5-propylphenyl)-1,3-dioxolane: Similar structure but with a propyl group instead of an ethyl group.
2-(3-Chloro-5-ethylphenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is unique due to the presence of the bromine atom and the ethyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups with the dioxolane ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromo-5-ethylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-5-9(7-10(12)6-8)11-13-3-4-14-11/h5-7,11H,2-4H2,1H3 |
InChI Key |
MOBKHPCWHUPZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C2OCCO2 |
Origin of Product |
United States |
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